1-benzoyl-3-(difluoromethyl)pyrrolidine
Description
1-Benzoyl-3-(difluoromethyl)pyrrolidine is a pyrrolidine derivative featuring a benzoyl group at the 1-position and a difluoromethyl substituent at the 3-position. Pyrrolidine, a saturated five-membered heterocycle with a secondary amine, is widely utilized in drug discovery and materials science due to its conformational flexibility and ability to modulate physicochemical properties . The benzoyl group enhances aromatic interactions and stability, while the difluoromethyl moiety introduces electronegativity and metabolic resilience, characteristics often leveraged in fluorinated pharmaceuticals .
Properties
CAS No. |
2152536-44-0 |
|---|---|
Molecular Formula |
C12H13F2NO |
Molecular Weight |
225.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of 1-benzoyl-3-(difluoromethyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and purification steps is crucial to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-3-(difluoromethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzoyl and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
1-benzoyl-3-(difluoromethyl)pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-benzoyl-3-(difluoromethyl)pyrrolidine involves its interaction with specific molecular targets. The benzoyl group can facilitate binding to hydrophobic pockets in proteins, while the difluoromethyl group can enhance the compound’s stability and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Benzoyl-3-(Pyrrolidine) Thiourea
Structural Differences : Replaces the difluoromethyl group with a thiourea moiety (-NH-CS-NH-).
Functional Impact :
Pyrrolidine-2,5-Dione Derivatives
Structural Differences : Features two ketone groups at the 2- and 5-positions.
Functional Impact :
- The dione structure significantly increases polarity (PSA ≈ 80–90 Ų) and reduces LogP, enhancing solubility but limiting membrane permeability .
- Biological Activity : Exhibits high affinity for 5-HT1A receptors (e.g., compound 31: Ki = 3.2 nM) due to hydrogen-bonding interactions with the dione motif .
- Comparison : 1-Benzoyl-3-(difluoromethyl)pyrrolidine’s difluoromethyl group may offer a better balance between lipophilicity (LogP ≈ 1.5) and PSA (~50 Ų), optimizing bioavailability .
Fluorinated Analogs: 1-Benzyl-3-(Trifluoroacetamido)Pyrrolidine
Structural Differences : Substitutes benzoyl with benzyl and difluoromethyl with trifluoroacetamido (-NH-CO-CF₃).
Functional Impact :
Non-Fluorinated Pyrrolidines (e.g., 1-Benzyl-3-Iodomethyl-Pyrrolidine)
Structural Differences : Halogen substituents (e.g., iodine) instead of fluorine.
Functional Impact :
- Comparison : Difluoromethyl’s smaller size and electronegativity enhance target engagement while avoiding steric clashes .
Data Table: Key Physicochemical and Functional Properties
Research Findings and Implications
- Electrochemical Performance : The difluoromethyl group’s moderate electron-withdrawing effect may improve sensor stability compared to thiourea-based electrodes, which degrade faster under oxidative conditions .
- Drug Design: Difluoromethyl balances lipophilicity and solubility, making it superior to non-fluorinated analogs (e.g., iodomethyl derivatives) in membrane permeability and target engagement .
- Synthetic Challenges: Fluorination steps require specialized reagents (e.g., Selectfluor), increasing complexity compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
